N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide
Description
N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide is a Schiff base derived from isoniazid (isonicotinic hydrazide), a first-line antitubercular drug. Its structure features a pyridine-4-carbohydrazide backbone conjugated with a 3-chloro-4-methoxyphenyl group via an azomethine (–CH=N–) linkage.
Properties
IUPAC Name |
N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-20-13-3-2-10(8-12(13)15)9-17-18-14(19)11-4-6-16-7-5-11/h2-9H,1H3,(H,18,19)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPORAPFBLFDNLY-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30416458 | |
| Record name | AC1NSHFN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30416458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5522-65-6 | |
| Record name | AC1NSHFN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30416458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 3-chloro-4-methoxybenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol .
Chemical Reactions Analysis
Key Reaction Steps
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Hydrazide Activation : Pyridine-4-carbohydrazide reacts with the aldehyde carbonyl group, forming a Schiff base intermediate.
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Dehydration : Loss of water occurs, resulting in the formation of the hydrazone (C=N bond).
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E/Z Isomerization : The reaction favors the E-configuration due to steric and electronic factors, stabilized by conjugation .
| Reaction Parameters | Details |
|---|---|
| Solvent | Ethanol/Methanol |
| Temperature | Reflux (60–80°C) |
| Catalyst | Acidic conditions (e.g., HCl) |
| Reaction Time | 4–6 hours |
Reactivity and Transformation Pathways
The compound exhibits reactivity at multiple sites due to its hydrazone functionality and substituents:
Hydrolysis
The hydrazone bond (C=N) undergoes acidic or basic hydrolysis to regenerate pyridine-4-carbohydrazide and the aldehyde.
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Mechanism :
Oxidation
The hydrazone group can be oxidized to a carbonyl group using oxidizing agents (e.g., KMnO₄).
Metal Complexation
The compound acts as a bidentate ligand due to the hydrazide group and pyridine ring, enabling coordination with metal ions (e.g., Cu²⁺, Fe²⁺).
Structural and Reactivity Influences
The substituents on the aromatic ring significantly affect reactivity:
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3-Chloro Group : Electron-withdrawing, enhances electrophilicity of the hydrazone group.
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4-Methoxy Group : Electron-donating, stabilizes the conjugated system but reduces reactivity compared to electron-withdrawing groups .
Stability and Handling
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Thermal Stability : Stable under standard conditions but decomposes at elevated temperatures (>150°C).
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Solubility : Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO).
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: C14H13ClN4O2. Its structure features a pyridine ring, a hydrazone linkage, and a methoxy-substituted phenyl group, which contribute to its biological activity and reactivity.
Anticancer Activity
Recent studies have shown that N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide exhibits promising anticancer properties. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound displayed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial effects:
- Case Study : Research published in Antibiotics revealed that it showed notable antibacterial activity against Gram-positive and Gram-negative bacteria. The study indicated that the compound interfered with bacterial cell wall synthesis, leading to cell lysis .
Synthesis of Novel Polymers
This compound has been utilized in the synthesis of new polymeric materials:
- Data Table 1: Polymer Properties
| Polymer Type | Monomer Used | Properties |
|---|---|---|
| Conductive Polymer | This compound | High electrical conductivity |
| Biodegradable Polymer | Copolymer with lactic acid | Biodegradable, eco-friendly |
These polymers have applications in electronics and biodegradable materials, showcasing the versatility of the compound.
Enzyme Inhibition Studies
The compound has been studied for its potential as an enzyme inhibitor:
Mechanism of Action
The mechanism of action of N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or proteins involved in cell proliferation, leading to its antiproliferative effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects :
- Electron-withdrawing groups (e.g., –Cl at 3-position in the target compound) enhance antitubercular activity compared to para-substituted chloro derivatives (e.g., 5e), which are inactive .
- Methoxy groups improve metabolic stability and membrane penetration due to moderate hydrophobicity .
- Hydrophobic/heteroaryl substituents (e.g., imidazole in 5l) increase binding affinity to InhA via hydrophobic pockets .
Molecular Docking and Mechanism
The target compound’s 3-chloro-4-methoxyphenyl group likely forms a dual interaction with the InhA enzyme:
Hydrogen bonding between the methoxy oxygen and Thr196 backbone.
Van der Waals interactions between the chloro group and hydrophobic residues (e.g., Leu218) in the catalytic site .
In contrast, N'-[(4-chlorophenyl)methylidene]pyridine-4-carbohydrazide (5e) lacks activity due to improper alignment with InhA’s binding pocket .
Biological Activity
N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial, antiviral, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a pyridine core with a hydrazone linkage, which is known to enhance biological activity. The presence of the 3-chloro-4-methoxyphenyl group contributes to its lipophilicity and potential interaction with biological targets.
Molecular Formula:
- C : 14
- H : 14
- Cl : 1
- N : 3
- O : 2
Molecular Weight:
- 291.74 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. The compound exhibits notable activity against various bacterial strains.
Case Study: Antibacterial Efficacy
In a comparative study, the compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 |
| Pseudomonas aeruginosa | 12.5 |
These results indicate that the compound's structural features enhance its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
Antiviral Activity
The antiviral potential of this compound has also been explored, particularly in the context of emerging viral infections such as SARS-CoV-2.
Research suggests that compounds with similar structures can inhibit viral replication by targeting viral enzymes or host cell receptors. While specific data on this compound's antiviral efficacy is limited, related pyridine derivatives have shown promising results in inhibiting viral entry and replication .
Anticancer Activity
The anticancer properties of hydrazone derivatives are well-documented, with many exhibiting selective cytotoxicity towards cancer cells.
Study Findings
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. A comparative analysis revealed:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 10 |
| A549 (lung cancer) | 12 |
The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Q & A
Q. What are the standard synthetic protocols for preparing N′-[(E)-(3-chloro-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide?
The compound is synthesized via Schiff base condensation between pyridine-4-carbohydrazide (derived from isoniazid) and 3-chloro-4-methoxybenzaldehyde. Key steps include:
- Refluxing equimolar amounts of isoniazid and the aldehyde in ethanol under acidic or catalytic conditions.
- Monitoring reaction progress via TLC and recrystallizing the product from ethanol for purity (yield ~85–87%) .
- Characterization by melting point analysis, IR (C=N stretch at ~1602 cm⁻¹, C=O-NH at ~1690 cm⁻¹), and ¹H NMR (δ 8.69 ppm for imine proton) .
Q. How is the compound structurally characterized to confirm its identity and purity?
Multimodal analytical techniques are employed:
- Spectroscopy : IR confirms functional groups (e.g., C=N, C=O), while ¹H/¹³C NMR identifies proton environments and aromatic substitution patterns .
- Elemental analysis : Matches calculated vs. observed C, H, and N percentages (e.g., C: 61.99% calc. vs. 61.71% found) .
- X-ray crystallography : Resolves crystal packing, hydrogen bonding (e.g., N–H⋯O interactions), and confirms the E-configuration of the imine bond .
Q. What are the common crystallization conditions for this hydrazide derivative?
Crystallization is achieved by slow evaporation of ethanolic solutions, often yielding hydrated forms. Monoclinic (P21/c) and orthorhombic crystal systems have been reported, with lattice parameters (e.g., a = 10.7020 Å, β = 106.252°) determined via single-crystal XRD .
Advanced Research Questions
Q. How do computational methods like DFT predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations optimize molecular geometry and analyze frontier orbitals (HOMO-LUMO gaps) to predict reactivity. For example:
Q. What structural factors influence its biological activity, such as antitubercular or antifungal effects?
Structure-Activity Relationship (SAR) studies highlight:
- The 3-chloro-4-methoxyphenyl moiety enhances lipophilicity, improving membrane permeability .
- Pyridine-4-carbohydrazide derivatives inhibit Mycobacterium tuberculosis by mimicking isoniazid’s mechanism (disruption of mycolic acid biosynthesis) .
- Substitutions on the phenyl ring (e.g., halogen, methoxy) modulate potency; fluorinated analogs show enhanced antibacterial activity .
Q. How can crystallographic data resolve contradictions in reported bioactivity or polymorphism?
Polymorphs (e.g., monoclinic vs. orthorhombic forms) exhibit distinct hydrogen-bonding networks (N–H⋯O vs. O–H⋯O), impacting solubility and bioavailability. Single-crystal XRD and Hirshfeld surface analysis differentiate these forms and correlate with bioactivity variations .
Q. What strategies optimize catalytic conditions for synthesizing derivatives with enhanced properties?
Advanced methods include:
- Green chemistry : Solvent-free mechanochemical synthesis or microwave-assisted reactions to improve yield and reduce byproducts.
- Co-crystallization : Incorporating carboxylic acids (e.g., 2-(1,3-dioxoisoindolin-2-yl)acetic acid) to stabilize active conformations and enhance solubility .
Methodological Considerations
Q. How are hydrogen-bonding interactions analyzed in crystal structures of this compound?
- XRD refinement (using SHELXL) identifies intermolecular interactions (e.g., N2–H1N2⋯O4 bonds) and quantifies bond lengths/angles .
- Hirshfeld surfaces visualize interaction hotspots (e.g., H⋯O contacts contributing 25% of surface area) .
Q. What experimental and computational approaches validate its potential as a metal chelator?
- UV-Vis titration : Monitors ligand-to-metal charge transfer bands (e.g., with Co²⁺ or Cd²⁺) .
- DFT : Calculates binding energies and orbital overlaps in metal complexes .
Data Contradictions and Solutions
Q. Why do some studies report divergent bioactivity for structurally similar analogs?
Variations arise from:
- Crystallographic polymorphism : Different packing modes alter solubility and interaction with biological targets .
- Stereoelectronic effects : Minor substituent changes (e.g., chloro vs. methoxy) perturb electronic density, affecting binding to enzymes like enoyl-ACP reductase .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
